molecular formula C11H12N2O2 B7791899 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid

3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid

Cat. No.: B7791899
M. Wt: 204.22 g/mol
InChI Key: DKYCQEUHOOITEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine ring system substituted with a methyl group at the 2-position and a propanoic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sodium methoxide in methanol as a base and solvent, respectively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid is unique due to its specific substitution pattern, which can influence its biological activity and potential applications. The presence of the propanoic acid group at the 3-position can enhance its solubility and interaction with biological targets compared to other imidazo[1,2-a]pyridine derivatives.

Properties

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-9(5-6-11(14)15)13-7-3-2-4-10(13)12-8/h2-4,7H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYCQEUHOOITEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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